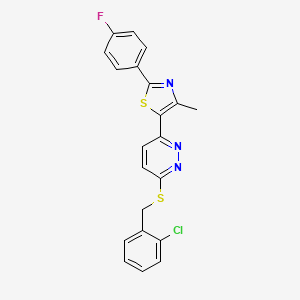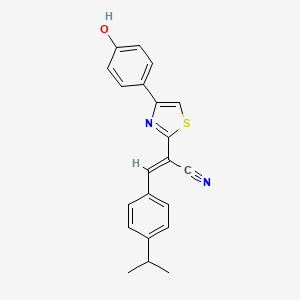
(E)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, also known as HIT-6, is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and its co-chaperone, Cdc37. This compound has attracted significant attention due to its potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The reduction of similar acrylonitriles has been explored, providing insights into the synthesis of derivatives with potential applications in various fields. For instance, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles yielded derivatives with confirmed structures through X-ray diffraction analysis, highlighting methods for synthesizing complex molecules (Frolov et al., 2005).
Anticorrosive Applications
- Corrosion Inhibition : Certain derivatives have shown remarkable efficiency as corrosion inhibitors for metals, which is crucial for extending the lifespan of materials in corrosive environments. For example, studies have demonstrated that some thiazoles act as effective corrosion inhibitors for copper, suggesting potential applications of similar compounds in protecting metal surfaces (Farahati et al., 2019).
Biological Activities
- Cytotoxic Activities Against Cancer Cells : Research has indicated that acrylonitrile derivatives can possess significant in vitro cytotoxic potency against various human cancer cell lines. This suggests potential therapeutic applications in the development of new anticancer agents. The structure-activity relationships (SAR) studies provide insights into the molecular features contributing to their cytotoxic activities (Sa̧czewski et al., 2004).
Photophysical Properties
- Optoelectronic Applications : The design and synthesis of donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear optical limiting, which is beneficial for applications in photonic or optoelectronic devices. This includes the protection of human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Fluorescence and Sensing Applications
- Fluorescent Probes : Acrylonitrile derivatives have been synthesized for applications as fluorescent probes, enabling the colorimetric detection of specific substances. For instance, a study described the development of a fluorescent probe for detecting bisulfite in food samples, showcasing the utility of such compounds in environmental and food safety monitoring (Chen et al., 2019).
properties
IUPAC Name |
(E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14(2)16-5-3-15(4-6-16)11-18(12-22)21-23-20(13-25-21)17-7-9-19(24)10-8-17/h3-11,13-14,24H,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBDCXZWSMSSA-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

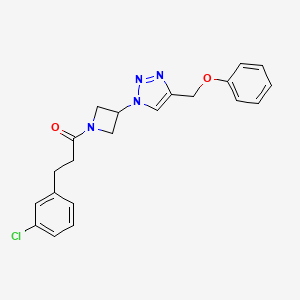
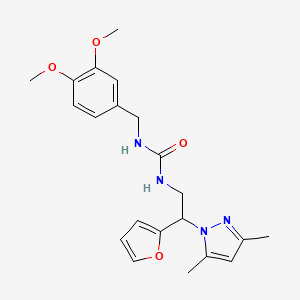
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)
![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)
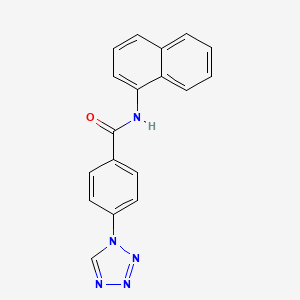


![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)
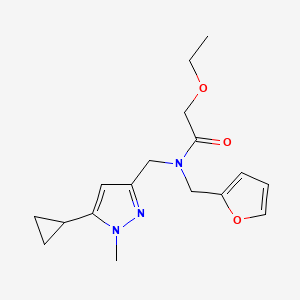
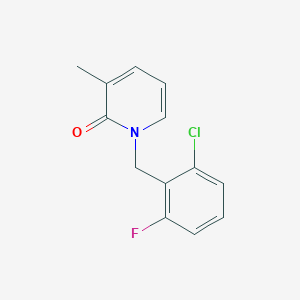
![2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2847055.png)

![N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2847059.png)
